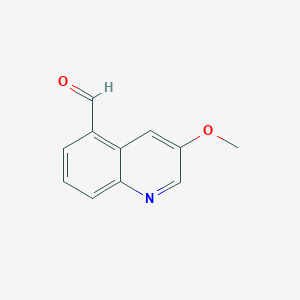

3-Methoxyquinoline-5-carbaldehyde

Description

3-Methoxyquinoline-5-carbaldehyde is a quinoline derivative featuring a methoxy group at position 3 and an aldehyde functional group at position 5. Quinoline-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse chemical modifications. The aldehyde group at position 5 provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or hydrazones, which are pivotal in drug discovery . The methoxy group at position 3 influences electronic properties, enhancing electron density in the quinoline ring and modulating reactivity in electrophilic substitution reactions.

For example, Vilsmeier–Haack formylation could introduce the aldehyde group, followed by methoxylation using sodium methoxide or similar reagents .

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-methoxyquinoline-5-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-9-5-10-8(7-13)3-2-4-11(10)12-6-9/h2-7H,1H3 |

InChI Key |

HOPFINDBXLGBEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, synthesis routes, and applications of 3-Methoxyquinoline-5-carbaldehyde and its analogs:

Key Differences and Implications

Positional Isomerism

- This compound vs. 2-Methoxyquinoline-3-carbaldehyde: The positional swap of methoxy and aldehyde groups alters electronic distribution. In contrast, the 2-methoxy analog may exhibit reduced resonance effects due to steric hindrance near the aldehyde at C3 .

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid (5-Methoxyquinoline-3-carboxylic acid): The aldehyde in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to the carboxylic acid, which is better suited for coupling reactions (e.g., peptide bonds). This makes this compound a superior candidate for synthesizing imine-based ligands or prodrugs .

- Aldehyde vs. Ester (Methyl 3-aminoquinoline-5-carboxylate): The ester group in the latter compound offers stability under acidic conditions, whereas the aldehyde is prone to oxidation. However, the aldehyde’s reactivity enables rapid derivatization, which is advantageous in combinatorial chemistry .

Heterocyclic Core Variations

- Quinoline vs. Isoxazole (3-Methylbenzo[d]isoxazole-5-carbaldehyde): The quinoline core in the target compound provides a planar aromatic system with nitrogen-based basicity, enhancing interactions with biological targets (e.g., enzymes). In contrast, the isoxazole ring’s oxygen and nitrogen atoms confer different electronic properties, often exploited in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.